![molecular formula C15H14ClNO2S B5795935 N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5795935.png)
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as CMF 101, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 327.83 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and glucose metabolism. N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In cancer cells, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that inhibit cancer cell growth and promote cell death. In diabetes research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter proteins and reducing inflammation in adipose tissue. In inflammation research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 for lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to have minimal toxicity in animal models and cell culture studies, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 is its relatively low solubility in water, which makes it difficult to administer in vivo. This limitation can be overcome by formulating N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 in a suitable vehicle or by developing prodrug derivatives that have improved solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of prodrug derivatives that have improved solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 in various diseases, including cancer, diabetes, and inflammation. Finally, the identification of the molecular targets and signaling pathways that are involved in the mechanism of action of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 will provide valuable insights into the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-methoxy-4-(methylthio)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields the intermediate product, 4-(4-chlorophenyl)-2-methoxy-4-oxo-3-(methylthio)butanoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzamide to yield N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In diabetes research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, N-(4-chlorophenyl)-2-methoxy-4-(methylthio)benzamide 101 has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-14-9-12(20-2)7-8-13(14)15(18)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUBBVKOHMZEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.